(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[METHYL(PHENYL)AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[METHYL(PHENYL)AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydroxy-methoxybenzylidene moiety, and a methyl(phenyl)amino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[METHYL(PHENYL)AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step reaction process. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-(methyl(phenyl)amino)-2-thioxothiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[METHYL(PHENYL)AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can lead to alcohols or amines. Substitution reactions can produce a wide range of substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[METHYL(PHENYL)AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays. It is investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its ability to inhibit the growth of certain pathogens and cancer cell lines.
Medicine
In medicine, the compound is being studied for its potential therapeutic applications. Its biological activities suggest it could be developed into drugs for treating infections or cancer. Further research is needed to fully understand its pharmacological properties and potential side effects.
Industry
Industrially, this compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[METHYL(PHENYL)AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation and require further research.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.
Benzylidene-thiazolidinones: Similar to the compound , these derivatives have shown various biological activities, including antimicrobial and anticancer properties.
Uniqueness
(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-[METHYL(PHENYL)AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(N-methylanilino)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-19(13-6-4-3-5-7-13)20-17(22)16(25-18(20)24)11-12-8-9-14(21)15(10-12)23-2/h3-11,21H,1-2H3/b16-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDVAWAKSMKKFS-WJDWOHSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26666933 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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